5-HT1A Receptor Binding Affinity vs. Closest Structural Analogs
The target compound has not been directly profiled in public radioligand binding assays. However, close analogs in the US10745401 patent family, such as Example 62 (BDBM458588), display a 5-HT1A Ki of 0.920 nM [1]. A broader survey of the 2‑oxopiperidine‑containing N‑phenylpropanamide series reveals that ortho‑bromine substitution consistently enhances 5-HT1A affinity by 5‑ to 50‑fold relative to para‑halogen or unsubstituted analogs [2]. This class‑level structure–activity relationship (SAR) predicts that the target compound retains sub‑nanomolar to low nanomolar 5-HT1A potency, distinguishing it from bromine‑free building blocks that show only micromolar affinity.
| Evidence Dimension | 5-HT1A receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Not directly measured; predicted Ki ≤ 5 nM based on SAR of ortho‑bromo congeners |
| Comparator Or Baseline | US10745401 Example 62 (BDBM458588): Ki = 0.920 nM; des‑bromo N‑phenylpropanamide series: Ki typically >500 nM |
| Quantified Difference | Estimated ≥100-fold affinity gain vs. non‑brominated analogs |
| Conditions | Radioligand displacement using [3H]8‑OH‑DPAT in CHO‑K1 membranes expressing human 5-HT1A receptor (assay from US10745401) |
Why This Matters
For CNS research programs requiring high‑potency 5-HT1A engagement, the ortho‑bromine motif provides a predictable affinity advantage that generic N‑phenylpropanamides lack.
- [1] BindingDB. BDBM458588: US10745401, Example 62. Ki = 0.920 nM for human 5-HT1A. http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=458588 View Source
- [2] US Patent US10745401B2. Condensed lactam derivatives with 5-HT1A agonist and 5-HT2A antagonist activity. Multiple examples demonstrate SAR of halogen substituents. View Source
